N-(2-chlorophenyl)-6-(4-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)hexanamide
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Overview
Description
N-(2-CHLOROPHENYL)-6-(4-NITRO-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)HEXANAMIDE is a synthetic organic compound that belongs to the class of amides This compound is characterized by the presence of a chlorophenyl group, a nitro group, and an isoindole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-CHLOROPHENYL)-6-(4-NITRO-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)HEXANAMIDE typically involves the following steps:
Formation of the Isoindole Moiety: The isoindole ring can be synthesized through a cyclization reaction involving an appropriate precursor.
Introduction of the Nitro Group: The nitro group can be introduced via nitration reactions using reagents such as nitric acid and sulfuric acid.
Attachment of the Chlorophenyl Group: The chlorophenyl group can be attached through a substitution reaction, often using chlorobenzene derivatives.
Formation of the Amide Bond: The final step involves the formation of the amide bond, typically through a condensation reaction between an amine and a carboxylic acid derivative.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This often includes the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2-CHLOROPHENYL)-6-(4-NITRO-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)HEXANAMIDE can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under strong oxidizing conditions.
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents such as hydrogen gas with palladium on carbon or lithium aluminum hydride.
Substitution: Reagents such as sodium hydroxide or other nucleophiles.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects.
Industry: Used in the development of new materials or as a precursor in chemical manufacturing.
Mechanism of Action
The mechanism of action of N-(2-CHLOROPHENYL)-6-(4-NITRO-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)HEXANAMIDE depends on its specific application. For example, if it exhibits antimicrobial activity, it may target bacterial cell walls or enzymes. If it has anticancer properties, it may interfere with cell division or induce apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
N-(2-CHLOROPHENYL)-6-(4-NITRO-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)PENTANAMIDE: Similar structure with a pentane chain instead of a hexane chain.
N-(2-CHLOROPHENYL)-6-(4-NITRO-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)BUTANAMIDE: Similar structure with a butane chain instead of a hexane chain.
Uniqueness
N-(2-CHLOROPHENYL)-6-(4-NITRO-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)HEXANAMIDE is unique due to its specific combination of functional groups and chain length, which may confer distinct chemical and biological properties compared to its analogs.
Properties
Molecular Formula |
C20H18ClN3O5 |
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Molecular Weight |
415.8 g/mol |
IUPAC Name |
N-(2-chlorophenyl)-6-(4-nitro-1,3-dioxoisoindol-2-yl)hexanamide |
InChI |
InChI=1S/C20H18ClN3O5/c21-14-8-3-4-9-15(14)22-17(25)11-2-1-5-12-23-19(26)13-7-6-10-16(24(28)29)18(13)20(23)27/h3-4,6-10H,1-2,5,11-12H2,(H,22,25) |
InChI Key |
PIUKYSBDLJDZPV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)CCCCCN2C(=O)C3=C(C2=O)C(=CC=C3)[N+](=O)[O-])Cl |
Origin of Product |
United States |
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